

Fixation and permeabilization methods for intracellular TIM-2 staining

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Compound of Interest

Compound Name: *Anti-Mouse TIM-2 Antibody*
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Application Notes and Protocols for Intracellular TIM-2 Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction to TIM-2 and Rationale for Intracellular Staining

T-cell immunoglobulin and mucin domain-containing protein 2 (TIM-2) is a type I transmembrane protein that plays a significant role in regulating immune responses.[1][2] While initially characterized as a cell surface molecule preferentially expressed on Th2 cells, recent evidence has demonstrated that TIM-2 also has an intracellular life cycle.[2][3] TIM-2 is a receptor for H-ferritin, and upon binding, it is internalized and transported into endosomes.[3][4][5][6] This endocytosis of TIM-2 suggests that a pool of this protein resides within the cell, potentially in endosomal compartments.

The ability to detect and quantify this intracellular pool of TIM-2 is crucial for a comprehensive understanding of its biological functions, including its role in iron metabolism, signaling pathways, and the regulation of immune cell activity.[3][6] Intracellular flow cytometry provides a powerful tool to measure the total cellular expression of TIM-2 (both surface and intracellular) on a single-cell basis. This application note provides a comparative overview of common

fixation and permeabilization methods and offers detailed protocols to guide researchers in developing and optimizing their intracellular TIM-2 staining experiments.

Comparison of Fixation and Permeabilization Methods

The selection of an appropriate fixation and permeabilization method is critical for successful intracellular staining. The ideal method will preserve cell morphology and the antigenicity of the target epitope while allowing antibodies access to intracellular compartments.^[4] Below is a summary of common methods, their mechanisms, and key considerations.

Method	Fixative	Permeabilization Agent	Mechanism of Action	Advantages	Disadvantages	Best For
Aldehyde/ Detergent	Formaldehyde or Paraformaldehyde	Saponin	Fixative cross-links proteins. Saponin is a mild detergent that forms pores in the plasma membrane by interacting with cholesterol.	Preserves cell morphology and light scatter properties well. Good for many cytoplasmic antigens. Saponin's effects are reversible.	May not be sufficient for nuclear antigens. Saponin-based permeabilization is reversible, requiring its presence in staining and wash buffers.	Cytoplasmic and some membrane-associated proteins.
Aldehyde/ Detergent	Formaldehyde or Paraformaldehyde	Triton™ X-100 or Tween® 20	Fixative cross-links proteins. Triton™ X-100 and Tween® 20 are stronger, non-ionic detergents that solubilize membranes.	Allows access to nuclear and other membrane-enclosed organelles.	Can alter cell morphology and light scatter. May lyse cells with prolonged incubation. Can impact some surface epitopes.	Nuclear and mitochondrial proteins.
Alcohol	Methanol or Ethanol	Methanol or Ethanol	Alcohols act as both fixatives and	One-step fixation and permeabilization.	Can significantly alter cell morphology	Some phosphoproteins and

			permeabilizing agents by denaturing proteins and dehydrating the cell.	Good for some phospho-epitopes and nuclear antigens.	y and light scatter. May destroy or mask some epitopes. Not compatible with all fluorochromes (e.g., some tandem dyes).	nuclear antigens.
Commercial Kits	Various (often aldehyde-based)	Various (often proprietary detergent cocktails)	Optimized combinations of fixatives and permeabilizing agents.	Convenient and standardized. Often provide good results for a wide range of antigens.	Can be more expensive. The exact composition is often not disclosed.	General intracellular staining, especially for cytokines and transcription factors.

Experimental Protocols

The following protocols are adapted for intracellular TIM-2 staining and should be optimized for your specific cell type and experimental conditions.

Protocol 1: Formaldehyde Fixation with Saponin Permeabilization

This method is a good starting point for detecting cytoplasmic or endosomal TIM-2, as it is relatively gentle and preserves cell surface markers well.

Materials:

- FACS Tubes (5 mL round-bottom polystyrene tubes)
- Cell Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Fixation Buffer (e.g., 1% to 4% paraformaldehyde in PBS)
- Permeabilization/Wash Buffer (e.g., Cell Staining Buffer with 0.1% Saponin)
- Anti-TIM-2 Antibody, fluorochrome-conjugated
- Isotype Control Antibody, matched to the primary antibody's fluorochrome and isotype

Procedure:

- Cell Preparation: Start with a single-cell suspension of approximately 1×10^6 cells per tube.
- Surface Staining (Optional): If you wish to distinguish between surface and total TIM-2 expression, first perform staining for surface markers according to standard protocols, typically for 30 minutes on ice. Wash the cells twice with 2 mL of cold Cell Staining Buffer.
- Fixation: Resuspend the cell pellet in 100 μ L of Fixation Buffer. Incubate for 15-20 minutes at room temperature, protected from light.
- Washing after Fixation: Add 2 mL of Cell Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
- Permeabilization: Resuspend the fixed cells in 100 μ L of Permeabilization/Wash Buffer.
- Intracellular Staining: Add the pre-titrated amount of fluorochrome-conjugated anti-TIM-2 antibody or the corresponding isotype control. Vortex gently and incubate for 30-60 minutes at room temperature, protected from light.
- Washing after Staining: Add 2 mL of Permeabilization/Wash Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Repeat the wash step.

- Acquisition: Resuspend the cell pellet in 300-500 μ L of Cell Staining Buffer and analyze on a flow cytometer.

Protocol 2: Formaldehyde Fixation with Triton™ X-100 Permeabilization

This protocol uses a stronger detergent and may be necessary if TIM-2 is localized within membrane-bound organelles that are resistant to saponin.

Materials:

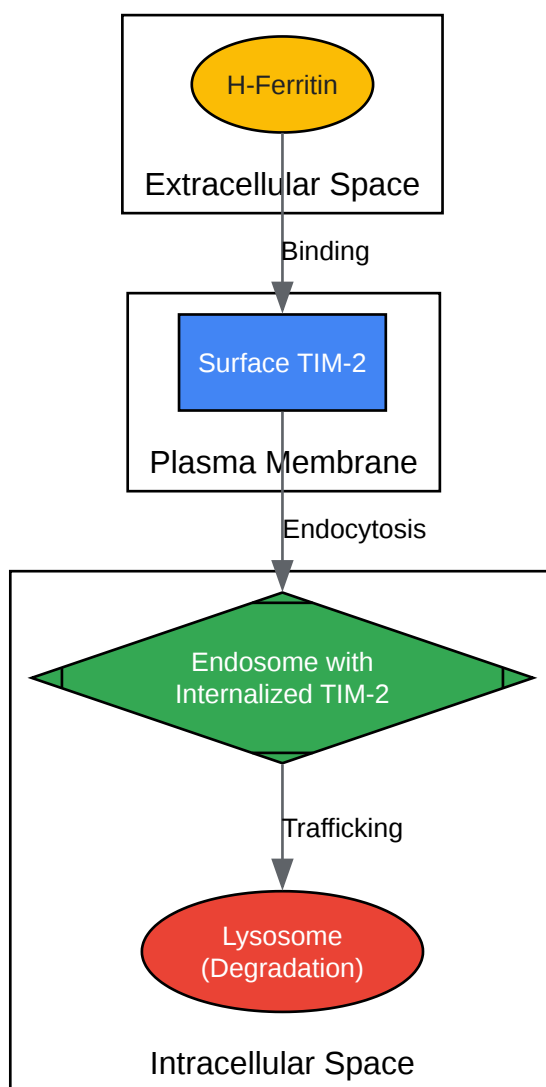
- FACS Tubes (5 mL round-bottom polystyrene tubes)
- Cell Staining Buffer
- Fixation Buffer (e.g., 1% to 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton™ X-100 in PBS)
- Anti-TIM-2 Antibody, fluorochrome-conjugated
- Isotype Control Antibody

Procedure:

- Cell Preparation and Surface Staining: Follow steps 1 and 2 from Protocol 1.
- Fixation: Resuspend the cell pellet in 100 μ L of Fixation Buffer. Incubate for 15-20 minutes at room temperature.
- Washing after Fixation: Add 2 mL of Cell Staining Buffer, centrifuge, and discard the supernatant.
- Permeabilization: Resuspend the cell pellet in 100 μ L of Permeabilization Buffer. Incubate for 10-15 minutes at room temperature.
- Washing after Permeabilization: Add 2 mL of Cell Staining Buffer, centrifuge, and discard the supernatant.

- **Intracellular Staining:** Resuspend the cell pellet in 100 μ L of Cell Staining Buffer containing the pre-titrated anti-TIM-2 antibody or isotype control. Incubate for 30-60 minutes at room temperature, protected from light.
- **Washing after Staining:** Wash the cells twice with 2 mL of Cell Staining Buffer.
- **Acquisition:** Resuspend the final cell pellet in 300-500 μ L of Cell Staining Buffer for flow cytometric analysis.

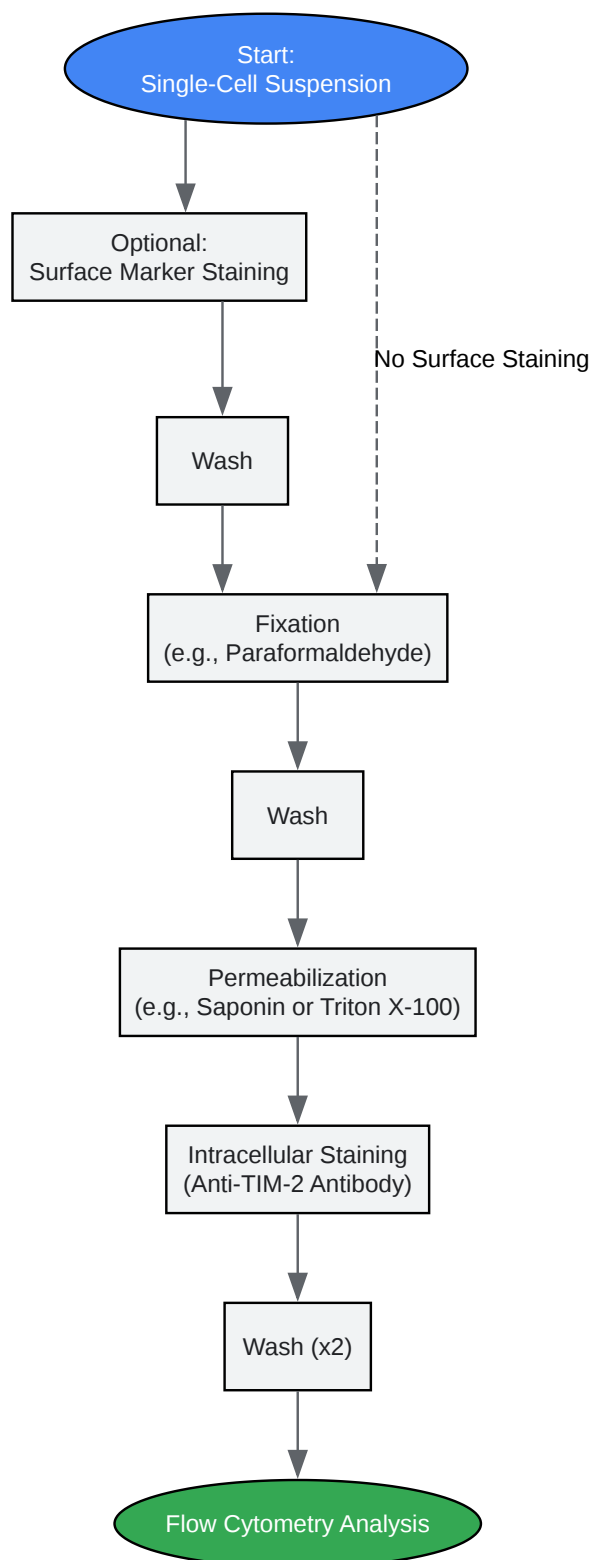
Visualizations



Simplified TIM-2 Endocytosis Pathway

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Caption: Simplified TIM-2 Endocytosis Pathway.



Experimental Workflow for Intracellular TIM-2 Staining

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Caption: Experimental Workflow for Intracellular TIM-2 Staining.

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